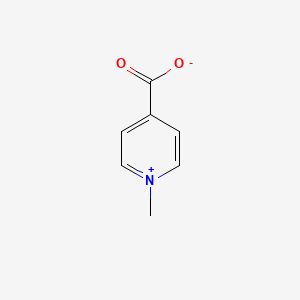

Isotrigonelline

Description

Structure

3D Structure

Properties

CAS No. |

824-77-1 |

|---|---|

Molecular Formula |

C7H7NO2 |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

1-methylpyridin-1-ium-4-carboxylate |

InChI |

InChI=1S/C7H7NO2/c1-8-4-2-6(3-5-8)7(9)10/h2-5H,1H3 |

InChI Key |

QITIEADGFBVLCV-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)[O-] |

Origin of Product |

United States |

Structural Framework and Synthetic Methodologies

Core Chemical Scaffold and Isomeric Considerations of Isotrigonelline

This compound, with the systematic IUPAC name 1-methylpyridin-1-ium-4-carboxylate, is a derivative of niacin. vulcanchem.com Its chemical formula is C7H7NO2, and it has a molecular weight of approximately 137.14 g/mol . vulcanchem.comnih.gov The core chemical scaffold of this compound is a pyridinium (B92312) carboxylate, which is characterized by a pyridine (B92270) ring where the nitrogen atom is methylated and a carboxylate group is attached to the ring. vulcanchem.comontosight.ai This structure results in a zwitterion, a molecule with both a positive and a negative electrical charge. vulcanchem.com In this compound, the nitrogen atom carries a permanent positive charge, while the carboxylate group is deprotonated and negatively charged. vulcanchem.com This zwitterionic nature significantly influences its physical properties, such as its solubility in polar solvents. vulcanchem.com X-ray diffraction studies have confirmed the planar geometry of the molecule. vulcanchem.com

Isomerism is a key consideration in understanding the chemical and biological context of this compound. Isomers are molecules that share the same molecular formula but have different arrangements of atoms. libretexts.org this compound is one of several isomeric pyridinium betaines. Its structural isomers differ in the position of the carboxylate group on the pyridine ring. researchgate.netresearchgate.net

Trigonelline (B31793) (1-methylpyridin-1-ium-3-carboxylate): The carboxylate group is at the 3-position.

Homarine (B125210) (1-methylpyridin-1-ium-2-carboxylate): The carboxylate group is at the 2-position.

This compound (1-methylpyridin-1-ium-4-carboxylate): The carboxylate group is at the 4-position.

While these isomers have the same molecular formula, the different placement of the anionic carboxylate group leads to distinct chemical and biological properties. researchgate.netresearchgate.net this compound itself is an achiral molecule and does not have stereoisomers as it contains no stereocenters. nih.govncats.io

Table 1: Comparison of this compound and its Structural Isomers Use the interactive buttons to sort the data.

Targeted Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various methodologies, ranging from established conventional routes to more modern, advanced approaches.

The primary conventional method for synthesizing this compound is through the methylation of isonicotinic acid (pyridine-4-carboxylic acid). In this reaction, the nitrogen atom of the pyridine ring acts as a nucleophile, attacking a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. The reaction is typically heated to drive it to completion. This process yields this compound, often with high purity after recrystallization. vulcanchem.com

However, conventional synthesis methods can present certain disadvantages, such as the use of hazardous reagents, long reaction times, and sometimes moderate yields. nih.govopenmedicinalchemistryjournal.com These limitations have spurred the development of more efficient and environmentally benign synthetic strategies. openmedicinalchemistryjournal.com

Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of heterocyclic compounds like this compound, often improving efficiency and yield. southampton.ac.ukku.dk

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture. This can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.govanalis.com.my

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound can enhance chemical reactivity through acoustic cavitation. This method can lead to significantly shorter reaction times, higher yields, and easier work-up procedures, making it an energy-efficient alternative to traditional thermal heating. mdpi.com

Flow Chemistry: In flow chemistry, reactants are continuously pumped through a reactor. This technique allows for precise control over reaction parameters like temperature and pressure, enhances safety by using smaller reaction volumes, and can improve efficiency through continuous operation. numberanalytics.com

Organocatalysis: This approach uses small organic molecules to catalyze reactions. These catalysts can be highly effective under mild conditions, offering an alternative to metal-based catalysts. numberanalytics.com

These advanced methods provide powerful tools for the efficient and controlled synthesis of this compound and its analogs. sydney.edu.aumonash.edu

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. youtube.com For this compound, derivatization strategies can target its carboxylate functional group to create a variety of analogs. solubilityofthings.com

Common derivatization reactions include:

Esterification: The carboxylate group can be reacted with an alcohol under acidic conditions to form an ester. This converts the zwitterionic betaine (B1666868) into a pyridinium salt.

Amidation: Reaction with an amine can convert the carboxylate group into an amide.

Reduction: The carboxylate group can be reduced to a primary alcohol.

These modifications alter the molecule's polarity, size, and hydrogen-bonding capabilities, which can be useful for probing structure-activity relationships. youtube.com Derivatization is also a critical technique in analytical chemistry. For instance, converting a polar compound into a more volatile derivative (e.g., through silylation) makes it suitable for analysis by gas chromatography. youtube.com Similarly, attaching a chromophore or fluorophore can enhance detection in liquid chromatography. nih.govnih.gov

Table 2: Examples of Derivatization Strategies for this compound's Carboxylate Group Use the interactive buttons to sort the data.

Structure-Activity Relationship (SAR) Studies in this compound Analogs

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. researchgate.netslideshare.net By synthesizing and testing analogs, researchers can identify which parts of a molecule are essential for its effects. kcl.ac.uk

For this compound, SAR studies have often involved comparing its activity with that of its structural isomers. A notable study measured the protective effects of four isomeric pyridinium betaines—this compound, trigonelline, homarine, and a general pyridinium-betaine—on Escherichia coli cell growth under salt or urea (B33335) stress. researchgate.netresearchgate.net The results demonstrated that the position of the anionic carboxylate group significantly altered the compound's osmoprotective capabilities. researchgate.netresearchgate.net

The study found that homarine (2-carboxylate) and pyridinium-betaine were effective at protecting against salt stress, whereas trigonelline (3-carboxylate) and this compound (4-carboxylate) were poor salt protectors. researchgate.netresearchgate.net Conversely, when tested for protection against urea stress, trigonelline actually decreased tolerance. researchgate.netresearchgate.net These findings clearly indicate that the specific arrangement of the charged groups on the pyridine ring is critical for this particular biological function. Such SAR studies provide valuable information for designing new analogs with potentially enhanced or more specific activities. nih.gov

Table 3: Structure-Activity Relationship of Isomeric Pyridinium Betaines as Osmoprotectants Use the interactive buttons to sort the data.

Biosynthesis and Natural Occurrence

Occurrence and Distribution in Biological Systems

The presence of isotrigonelline in the natural world is not as extensively documented as its isomer, trigonelline (B31793). While trigonelline is known to be widespread in the plant kingdom, the distribution of this compound is more elusive, with limited and often unconfirmed reports.

Presence in Plant Species

Currently, there is a conspicuous lack of definitive scientific literature confirming the natural occurrence of this compound in specific plant species. While the biosynthesis of pyridine (B92270) alkaloids is a recognized feature of plant metabolism, research has predominantly focused on trigonelline. The analytical methods employed in many studies may not have been designed to differentiate between the two isomers, potentially leading to the misidentification or oversight of this compound. Future metabolomic studies with advanced analytical techniques are required to systematically screen various plant species for the presence of this compound.

Detection in Fungal Organisms

The fungal kingdom is a rich source of diverse secondary metabolites. However, to date, there are no substantiated reports of this compound being isolated from or detected in any fungal organisms. The metabolic pathways of fungi are vast and complex, and it is plausible that under specific conditions or in certain undiscovered species, the synthesis of this compound could occur. Further research into the metabolomes of a wider range of fungal species is necessary to explore this possibility.

Exploration in Other Biological Matrices

The search for this compound extends beyond the plant and fungal kingdoms. While there is no current evidence of its presence in other biological matrices such as bacteria, marine organisms, or animals, the possibility cannot be entirely dismissed. The vast and largely unexplored biochemical diversity of these organisms presents a frontier for the discovery of novel compounds, including this compound.

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound is presumed to follow a pathway analogous to that of its isomer, trigonelline, which originates from nicotinic acid. However, the specific enzymatic machinery and intermediates involved in the formation of this compound remain to be elucidated.

Putative Precursors and Intermediates

The primary precursor for the biosynthesis of pyridine alkaloids is nicotinic acid (niacin or vitamin B3). It is hypothesized that nicotinic acid is also the foundational molecule for the synthesis of this compound. The key difference in the biosynthetic route would lie in the specific methylation step that distinguishes it from trigonelline. Potential intermediates in the pathway would likely be activated forms of nicotinic acid, although these have not yet been identified in the context of this compound synthesis.

Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of trigonelline from nicotinic acid is catalyzed by the enzyme S-adenosyl-L-methionine (SAM):nicotinic acid N-methyltransferase. It is highly probable that a similar N-methyltransferase is responsible for the methylation of a precursor to form this compound. However, the specific enzyme, its substrate specificity, and the precise catalytic mechanism that would lead to the formation of the this compound isomer are currently unknown. The identification and characterization of such an enzyme would be a significant breakthrough in understanding the biosynthesis of this enigmatic compound.

Genetic Regulation of Biosynthetic Enzymes

The production of secondary metabolites like alkaloids in plants is tightly controlled at the genetic level. The expression of biosynthetic enzyme genes is often regulated by a variety of internal and external factors.

Transcription Factors: Specific proteins known as transcription factors can bind to the promoter regions of biosynthetic genes, either activating or repressing their transcription. This regulation allows the plant to control the timing and level of compound production.

Environmental Cues: Factors such as light, temperature, and nutrient availability can influence gene expression.

Hormonal Signals: Plant hormones, such as jasmonates, are known to play a crucial role in regulating the biosynthesis of defense-related compounds, including many alkaloids. For instance, in the biosynthesis of nicotine, another pyridine alkaloid, jasmonate signaling is a key activator for the expression of metabolic and transport genes. researchgate.netnih.gov

Research into the specific genetic and hormonal regulation of this compound biosynthesis is required to elucidate the precise mechanisms involved.

Isolation and Identification from Natural Sources

The extraction and identification of specific alkaloids from plant material is a multi-step process that relies on the chemical properties of the target compound. nih.gov While a definitive protocol for this compound has not been widely published, a general approach can be outlined based on standard phytochemical methods for alkaloids.

Initial Extraction The first step involves the extraction of compounds from the raw plant material. The choice of solvent is critical and is based on the polarity of the target molecule. researchgate.net For alkaloids, which are often basic, acid-base extraction is a common and effective method. researchgate.netcambridgescholars.com

The powdered plant material is typically macerated or extracted with an acidic aqueous solution (e.g., water with tartaric acid) to protonate the alkaloids, forming their water-soluble salt forms. cambridgescholars.com

This aqueous extract is then separated from the solid plant material.

The pH of the aqueous extract is then made basic by adding a base like ammonia. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally less soluble in water and more soluble in organic solvents. youtube.com

The basic aqueous solution is then partitioned with an immiscible organic solvent (e.g., dichloromethane, ethyl acetate). The free base alkaloid moves into the organic layer, which is then collected. nih.gov This process separates the alkaloids from many other water-soluble plant constituents.

Purification and Isolation The crude alkaloid extract obtained is a mixture of many compounds. Further purification is necessary to isolate the specific target, this compound. This is typically achieved using chromatographic techniques. brieflands.comnih.gov

| Chromatography Technique | Principle of Separation | Typical Use in Alkaloid Isolation |

| Column Chromatography (CC) | Separation based on differential adsorption of compounds to a solid stationary phase (e.g., silica (B1680970) gel, alumina) as a liquid mobile phase moves through it. | Used for initial fractionation of the crude extract to separate compounds based on polarity. nih.gov |

| Medium Pressure Liquid Chromatography (MPLC) | A more efficient version of column chromatography using a pump to control the mobile phase flow, leading to better resolution. | Used for further purification of fractions obtained from column chromatography. brieflands.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique using high pressure to pass the mobile phase through a column with very fine particles, allowing for the separation of complex mixtures. | Used for the final purification of the target compound to a high degree of purity. brieflands.comnih.gov |

Structural Identification Once a pure compound is isolated, its chemical structure must be determined. This is accomplished using a combination of spectroscopic methods.

| Spectroscopic Method | Information Provided |

| Mass Spectrometry (MS) | Determines the molecular weight and molecular formula of the compound. Fragmentation patterns can provide clues about the structure. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and types of protons and carbons and their connectivity. This is the most powerful tool for elucidating the complete structure of a novel compound. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about any conjugated systems (alternating double and single bonds) within the molecule. |

By combining the data from these techniques, the precise chemical structure of the isolated compound can be identified as this compound.

Biological Activities and Mechanistic Investigations in Vitro and in Silico

Modulation of Cellular Processes

Isotrigonelline has been shown to influence various cellular functions, particularly in microorganisms. Its effects range from providing protection against environmental stress to modulating microbial growth.

Effects on Microbial Growth and Stress Response

Osmoprotection Mechanisms in Microorganisms

In environments with high salt concentrations, microorganisms face osmotic stress, which can lead to water loss and inhibit metabolic activities. To counteract this, many microbes accumulate small, uncharged, and highly soluble organic molecules known as osmoprotectants or compatible solutes. nih.gov These compounds help to balance the osmotic pressure across the cell membrane without interfering with cellular machinery. nih.gov

This compound, belonging to the betaine (B1666868) class of compounds, is recognized as an osmoprotectant. wikipedia.org Microorganisms can accumulate such compounds to protect themselves against osmotic and salt stress. nih.gov This accumulation allows them to maintain cell volume and turgor pressure, which are essential for sustaining metabolic functions. nih.gov The protective role of osmoprotectants like this compound is crucial for the survival of bacteria in environments with fluctuating salinity, such as topsoil. wikipedia.org In extreme conditions, these molecules can even facilitate a state of suspended animation known as cryptobiosis, where the cell's cytosol forms a glass-like solid, preserving cellular structures. wikipedia.org

Antimicrobial Modulatory Effects

Beyond its protective roles, this compound can also exhibit antimicrobial modulatory effects. This means it can influence the effectiveness of antibiotic agents. Some compounds can enhance the activity of antibiotics, a phenomenon known as potentiation. For instance, studies have shown that certain natural compounds can work in synergy with antibiotics to inhibit the growth of multidrug-resistant bacteria. d-nb.info

The mechanisms behind these modulatory effects are varied. Some compounds can interfere with bacterial defense mechanisms, such as efflux pumps, which actively expel antibiotics from the cell. d-nb.info Others may disrupt the bacterial cell wall or inhibit key bacterial enzymes, making the bacteria more susceptible to antibiotics. nih.govmdpi.com For example, some agents can suppress the synthesis of bacterial toxins, thereby reducing the virulence of the pathogen. nih.gov The interaction between a modulator and an antibiotic can be complex, with some combinations showing enhanced effects (synergism) and others showing reduced efficacy (antagonism). semanticscholar.org

Cellular Accumulation and Transport Mechanisms

The accumulation of substances within a cell is a tightly regulated process involving various transport mechanisms across the cell membrane. khanacademy.orglongdom.org These mechanisms can be broadly categorized as passive transport, which does not require energy, and active transport, which does. khanacademy.orglongdom.org

Abnormal intracellular accumulation can occur through several pathways, including:

Inadequate removal of a normal substance due to defects in transport.

Accumulation of an abnormal substance due to genetic or acquired defects.

Failure to degrade a metabolite due to enzyme deficiencies. uoanbar.edu.iq

Deposition of an abnormal external substance that the cell cannot degrade or transport. uoa.edu.iq

The transport of molecules like this compound into the cell is crucial for its function as an osmoprotectant. Cells can acquire these compounds from the environment through specific transporters. nih.govwikipedia.org The regulation of these transporters is often linked to environmental cues, such as changes in osmolarity. wikipedia.org Dysregulation of transport processes can lead to the accumulation or deficiency of essential molecules, contributing to various cellular dysfunctions. numberanalytics.com

Enzyme Interactions and Inhibition Kinetics

This compound's biological effects can also be attributed to its interactions with specific enzymes, potentially altering their activity. Understanding these interactions is key to elucidating its mechanism of action at a molecular level.

Interaction with Metabolic Enzymes (e.g., DNA Gyrase, Cytochrome P450s)

DNA Gyrase

DNA gyrase is a crucial bacterial enzyme that plays a vital role in DNA replication, transcription, and recombination by introducing negative supercoils into DNA. whiterose.ac.ukfrontiersin.orgwikipedia.org It is a well-established target for antibacterial drugs, such as fluoroquinolones, which inhibit its function. whiterose.ac.ukresearchgate.net

Mechanism of Action: DNA gyrase functions by creating a transient double-strand break in the DNA, passing another segment of DNA through the break, and then resealing it. whiterose.ac.uk This process requires energy from ATP hydrolysis. whiterose.ac.uk

Inhibition: Inhibitors of DNA gyrase can act through different mechanisms. Some, like quinolones, trap the enzyme-DNA complex, leading to lethal double-strand breaks. researchgate.net Others, such as coumarins, competitively inhibit the ATPase activity of the GyrB subunit. psu.edu Some natural products have also been identified as potential inhibitors of DNA gyrase. frontiersin.org

Cytochrome P450s (CYPs)

Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and toxins. tci-thaijo.orgacademicjournals.org They play a critical role in drug interactions, as the inhibition or induction of these enzymes can alter the metabolism of co-administered drugs. tci-thaijo.org

Function: CYPs catalyze various oxidative reactions, making compounds more water-soluble and easier to excrete. academicjournals.org Their activity is dependent on electron transfer from redox partners like cytochrome P450 oxidoreductase (CPR). mdpi.comnih.gov

Modulation: Many substances, including herbal constituents, can modulate the activity of CYP enzymes. tci-thaijo.org For example, grapefruit juice is a known inhibitor of CYP3A4, a key enzyme in drug metabolism. tci-thaijo.org This inhibition can lead to increased plasma concentrations of drugs metabolized by this enzyme, potentially causing toxicity. academicjournals.org Conversely, some compounds can induce the expression of CYP enzymes, leading to faster metabolism and reduced efficacy of certain drugs. tci-thaijo.org

The study of how compounds like this compound interact with these and other enzymes is crucial for understanding their full biological profile and potential therapeutic applications.

Impact on Specific Enzyme Activities

In vitro studies have demonstrated that this compound can modulate the activity of several key enzymes involved in cellular processes. A notable effect is the upregulation of antioxidant enzymes. Research has shown that this compound activates the Nrf2 pathway, which in turn increases the expression of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. vulcanchem.com In murine models, this activation led to a significant reduction in lipid peroxidation. vulcanchem.com

Furthermore, this compound has been observed to exhibit anti-inflammatory effects by targeting enzymes in the inflammatory cascade. Specifically, it has been shown to inhibit the MAPK pathway, leading to a dose-dependent reduction in cyclooxygenase-2 (COX-2) expression in macrophages. vulcanchem.com At a concentration of 100 μM, a 60% reduction in COX-2 expression was observed. vulcanchem.com

The influence of various factors on enzyme activity, such as temperature, pH, and substrate concentration, is a fundamental concept in biochemistry. worthington-biochem.comresearchgate.netlibretexts.orgajpojournals.org The concentration of the enzyme itself is also a critical determinant of reaction rates, a factor that is especially relevant when translating in vitro findings to in vivo conditions where enzyme concentrations can be significantly higher. nih.gov

Molecular Mechanisms of Action (In Vitro Investigations)

The interaction of this compound with cellular receptors is a key aspect of its mechanism of action. While specific receptor binding studies for this compound are not extensively detailed in the provided results, the concept of ligand-receptor interaction is fundamental to its biological activity. For instance, the activation of the glucocorticoid receptor (GR) can be triggered by ligand binding, leading to its translocation to the nucleus and subsequent modulation of gene expression. nih.govnih.gov This process can even be initiated by non-traditional ligands, as seen with certain beta2-adrenergic receptor agonists. nih.gov

In the context of other compounds, studies have shown that the binding of a ligand to its receptor, such as the interaction of 17β-estradiol (E2) with its estrogen receptor (ER), initiates a cascade of events including receptor dimerization and translocation to the nucleus to regulate gene expression. nih.gov The interaction between a ligand and its receptor can be highly specific, influencing which signaling pathways are activated. nih.gov

This compound has been shown to modulate key signaling pathways, which underlies its observed biological effects. A significant finding is its ability to inhibit the MAPK (mitogen-activated protein kinase) pathway. vulcanchem.com This inhibition is linked to the suppression of pro-inflammatory mediators such as TNF-α and IL-6 in macrophages. vulcanchem.com

Furthermore, this compound activates the Nrf2 signaling pathway. vulcanchem.com This pathway is a critical regulator of the cellular antioxidant response, and its activation by this compound leads to the upregulation of protective enzymes. vulcanchem.com

The modulation of signaling pathways is a common mechanism for many biologically active compounds. For example, the activation of the EGF receptor can trigger multiple downstream pathways, and the use of specific inhibitors can help to elucidate the roles of these pathways. youtube.com Similarly, the interleukin-6 (IL-6) signaling pathway, which is crucial in a variety of biological processes, is modulated by the binding of IL-6 to its receptor complex. nih.gov

Computational and In Silico Modeling Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. youtube.commdpi.com This method is instrumental in understanding the potential interactions at a molecular level. While specific molecular docking studies for this compound were not found in the search results, the principles of this technique are widely applied in drug discovery and molecular biology.

For example, in a study on isoliquiritigenin, molecular docking revealed a strong binding affinity to HMG-CoA reductase, suggesting its potential as an inhibitor for this enzyme. nih.gov The docking score, a key parameter from these calculations, indicates the strength of the binding affinity. nih.gov Similarly, docking studies with oleosin and tamoxifen (B1202) were used to evaluate their intermolecular interactions and potential as a drug combination. nih.gov The binding affinity is often reported as a negative value in kcal/mol, where a more negative value indicates a stronger interaction. nih.govbioinformation.net

The process involves preparing the 3D structures of both the ligand and the protein, followed by computational simulation of their interaction to identify the most stable binding pose. youtube.com

In silico methods are increasingly used to predict the biological activity of compounds before they are synthesized or tested in the lab. nih.gov These computational approaches can save significant time and resources in the drug discovery process. mdpi.com

These predictive models often rely on the chemical structure of the compound to estimate its properties and potential interactions with biological targets. For instance, computational tools can predict pharmacokinetic properties and potential toxicity. nih.govbioinformation.net While specific computational activity predictions for this compound were not detailed, the general methodology is well-established. For example, in the study of andrographolide, in silico molecular docking was used to select it as a lead compound by predicting its affinity for target proteins like survivin, caspase-9, and caspase-3. nih.gov

Metabolic Roles and Interconnections

Integration into Endogenous Metabolic Pathways

Isotrigonelline is positioned within the broader network of cellular metabolism, where it is thought to function as both a product of and a precursor to other vital molecules.

The direct role of this compound in nitrogen metabolism and as a nitrogen storage compound is not extensively detailed in current scientific literature. Its biosynthesis in plants originates from the methylation of niacin (nicotinic acid), a nitrogen-containing vitamin from the B complex group vulcanchem.com. This process, catalyzed by S-adenosylmethionine-dependent methyltransferases, inherently links this compound to the cellular management of nitrogenous compounds vulcanchem.com. However, unlike compounds such as glycine (B1666218) betaine (B1666868) or proline, which are well-documented for their roles in nitrogen storage and stress response in plants, a similar primary function for this compound has not yet been established. Further research is required to elucidate whether this compound serves as a significant nitrogen reservoir in organisms that produce it.

There is evidence to suggest that this compound functions as an intermediary metabolite. It is believed to have roles in various physiological processes, potentially acting as a precursor or intermediate in metabolic pathways ontosight.ai. For instance, this compound can serve as a precursor for the synthesis of various nicotinic acid derivatives, which are utilized in pharmaceutical applications, such as in the development of cholesterol-lowering drugs vulcanchem.com. Its structural relationship to trigonelline (B31793), a known product of niacin metabolism and a precursor to NAD+, further suggests a potential role for this compound within similar metabolic cascades nih.gov. The metabolic fate of this compound and its full range of functions as an intermediate molecule are areas of active investigation.

Influence on Global Metabolic Reprogramming (e.g., Immunometabolism)

The influence of this compound on the global metabolic reprogramming of cells, particularly within the context of immunometabolism, is an emerging area of study. Metabolic reprogramming is a critical feature of cellular processes, including immune responses, where cells adjust their metabolic pathways to meet new functional demands mdpi.comnih.gov.

While comprehensive studies on this compound's role in immunometabolism are limited, some research indicates it possesses anti-inflammatory properties. Specifically, this compound has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages by inhibiting the MAPK signaling pathway vulcanchem.com. This finding provides a direct link between this compound and the modulation of immune cell function. However, its broader impact on the complete metabolic rewiring of immune cells—such as the switch between glycolysis and oxidative phosphorylation that characterizes immune cell activation—remains to be fully understood.

Comparative Metabolic Studies with Related Betaines

Comparative studies provide valuable insights into the unique metabolic functions of this compound relative to other structurally similar betaines like its isomer trigonelline and glycine betaine. These studies have highlighted significant differences in their cellular accumulation and physiological effects.

In a study involving a mammalian renal cell line, the accumulation of these compounds was compared when provided at equimolar concentrations. The results showed that this compound was accumulated to a level that was 16% of that of glycine-betaine. In stark contrast, trigonelline and another related compound, homarine (B125210), were barely accumulated at all (0.2% of glycine-betaine accumulation) researchgate.netresearchgate.net.

Further comparative studies on Escherichia coli have examined the protective effects of these betaines against osmotic stress. Glycine-betaine is a well-known osmoprotectant. In these studies, this compound and trigonelline were found to be poor protectors against salt-induced stress researchgate.net. When tested for their ability to counteract the effects of urea (B33335), this compound did not improve urea tolerance, whereas glycine-betaine showed a significant protective effect researchgate.net.

These findings underscore that despite their structural similarities, the metabolic handling and functional roles of this compound, trigonelline, and glycine betaine are distinct.

Data Tables

Table 1: Comparative Accumulation of Betaines in a Mammalian Renal Cell Line

| Compound | Relative Accumulation (%) vs. Glycine-Betaine |

| Glycine-Betaine | 100% |

| This compound | 16% researchgate.netresearchgate.net |

| Trigonelline | 0.2% researchgate.netresearchgate.net |

| Homarine | 0.2% researchgate.netresearchgate.net |

Table 2: Comparative Protective Effects against Urea Stress in E. coli

| Compound | Urea Concentration Reducing Cell Production to 50% |

| Control (No Betaine) | 0.59 mol/l researchgate.net |

| This compound | 0.59 mol/l researchgate.net |

| Glycine-Betaine | 0.71 mol/l researchgate.net |

| Trigonelline | 0.37 mol/l researchgate.net |

Analytical Methodologies for Isotrigonelline Research

Extraction and Sample Preparation Techniques

The initial and one of the most critical steps in the analysis of isotrigonelline is its efficient extraction from the sample matrix and the subsequent preparation of a clean sample suitable for analytical instrumentation. This process aims to isolate the target analyte from interfering substances that could compromise the accuracy and sensitivity of the analysis.

Traditional solid-liquid extraction methods have long been employed for the isolation of alkaloids, including pyridine (B92270) alkaloids like this compound, from plant materials. insightsjhr.comresearchgate.net These methods are generally based on the principle of dissolving the target compounds in a suitable solvent. encyclopedia.pub

Maceration: This simple technique involves soaking the powdered plant material in a selected solvent for an extended period (hours to days) in a closed vessel with occasional agitation. encyclopedia.pub The solvent penetrates the plant cells, dissolving the alkaloids. The choice of solvent is crucial; polar solvents like methanol (B129727), ethanol, or water are often used for polar compounds like this compound. researchgate.net After the extraction period, the liquid extract (miscella) is separated from the solid plant residue (marc) by filtration. encyclopedia.pub

Percolation: In this method, the solvent is allowed to flow slowly through a column packed with the ground plant material. dergipark.org.tr This continuous process allows fresh solvent to repeatedly contact the sample, which can lead to a more efficient extraction compared to maceration. dergipark.org.tr

Soxhlet Extraction: This is a continuous extraction method that uses a specialized glass apparatus. encyclopedia.pubdergipark.org.tr The plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vapor rises, condenses above the thimble, and drips down, immersing the sample. Once the solvent level reaches a certain point, it siphons back into the flask. This cycle is repeated, allowing for a thorough extraction with a relatively small amount of solvent. However, the prolonged exposure to heat can potentially degrade thermolabile compounds.

Decoction: This method involves boiling the plant material in water to extract water-soluble and heat-stable compounds. encyclopedia.pubdergipark.org.tr While simple and effective for certain applications, it is generally not suitable for compounds that are sensitive to high temperatures.

A common approach for alkaloid extraction involves an acid-base extraction strategy. The plant material is first extracted with an acidified aqueous solvent (e.g., water with hydrochloric or sulfuric acid) to convert the alkaloids into their more water-soluble salt forms. researchgate.net Alternatively, extraction with an organic solvent like chloroform (B151607) or methanol can be followed by partitioning with an acidic aqueous solution to separate the basic alkaloids from non-basic compounds. google.com

To overcome the limitations of conventional methods, such as long extraction times and large solvent consumption, several advanced techniques have been developed. scirp.orgnih.gov These methods often offer higher efficiency, reduced extraction time, and are more environmentally friendly. scirp.org

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. mdpi.commdpi.com The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and accelerating the release of intracellular compounds like this compound. mdpi.commdpi.com UAE is known for being a rapid and efficient method that can often be performed at lower temperatures than conventional techniques, thus minimizing the risk of thermal degradation. nih.govffhdj.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the sample matrix. anton-paar.comsciopen.com Polar molecules within the sample and solvent absorb microwave energy, leading to rapid, localized heating. sciopen.com This creates internal pressure that ruptures the plant cell structure, facilitating the rapid diffusion of analytes into the solvent. rsc.org MAE significantly reduces extraction time and solvent volume compared to conventional methods. anton-paar.comnih.gov Ionic liquids have also been used as solvents in MAE to create a "green" and efficient extraction process for secondary metabolites. phcogrev.com

Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking material in solvent | Simple, low-cost equipment | Time-consuming, potentially incomplete extraction |

| Soxhlet Extraction | Continuous extraction with hot solvent | Efficient, requires less solvent than maceration | Time-consuming, potential thermal degradation of analytes |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls | Fast, high efficiency, can be used at low temperatures | Equipment cost, potential for free radical formation |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and sample | Very fast, reduced solvent consumption, high efficiency | Requires polar solvents, potential for localized overheating, equipment cost |

Chromatographic Separation Techniques

Following extraction, chromatographic methods are indispensable for separating this compound from other co-extracted compounds and for its subsequent quantification. The choice between liquid chromatography, gas chromatography, or capillary electrophoresis depends on the analyte's properties, such as polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and polar compounds like this compound. uva.es The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. researchgate.net

For a polar compound like this compound, a quaternary ammonium (B1175870) alkaloid, Reversed-Phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and a solvent like acetonitrile (B52724) or methanol. However, due to the high polarity of this compound, achieving sufficient retention on standard C18 columns can be challenging.

To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a nonpolar organic solvent, which effectively retains and separates highly polar compounds.

Detection is most commonly achieved using a Diode-Array Detector (DAD), which measures absorbance across a range of UV-visible wavelengths, providing both quantitative data and spectral information for peak purity assessment. measurlabs.commdpi.com For higher sensitivity and structural confirmation, HPLC can be coupled with a Mass Spectrometry (MS) detector. nih.gov

Interactive Table: HPLC-DAD Parameters for Analysis of Related Pyridine Alkaloids

| Parameter | Condition 1 | Condition 2 |

| Analyte(s) | Nicotine, Cotinine, trans-3'-hydroxycotinine | Malondialdehyde (MDA) |

| Column | X-Bridge C18 (150 mm × 4.6 mm, 3.5 µm) | Supelcosil LC-18 (3.3 cm × 4.6 mm, 3 µm) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer with chaotropic salt | Acetonitrile and phosphate buffer (20 mM, pH 6) |

| Elution Mode | Gradient | Isocratic (14% Acetonitrile, 86% Buffer) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | DAD (260 nm) | DAD (532 nm) |

| Reference | nih.gov | mdpi.com |

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. dergipark.org.truct.ac.za In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. unido.org

Direct analysis of highly polar and non-volatile compounds like this compound by GC is challenging. Its salt structure makes it non-volatile, and it would likely decompose at the high temperatures used in the GC inlet and column. uct.ac.za Therefore, chemical derivatization is a necessary step to increase its volatility and thermal stability. jfda-online.comnih.gov This process involves reacting the analyte with a derivatizing agent to replace active hydrogens with less polar groups, making the resulting derivative suitable for GC analysis. sigmaaldrich.com Common derivatization methods include silylation (e.g., using MTBSTFA or BSTFA) or acylation. jfda-online.comsigmaaldrich.com

After derivatization, the sample is injected into the GC system. Coupling GC with a Mass Spectrometer (GC-MS) is particularly advantageous as it provides not only separation and quantification but also mass spectra that serve as a chemical fingerprint for definitive identification of the analyte. uct.ac.zamdpi.com

Interactive Table: GC-MS Derivatization and Analysis

| Parameter | General Approach for Polar Analytes |

| Analyte Type | Non-volatile, polar compounds (e.g., amino acids, alkaloids) |

| Sample Preparation | Derivatization is required to increase volatility and stability. |

| Derivatization Agent | Silylation agents (e.g., MTBSTFA, BSTFA) or Acylation agents. jfda-online.comsigmaaldrich.commdpi.com |

| Reaction | Replaces active hydrogens on polar functional groups (e.g., -OH, -NH) with nonpolar groups. sigmaaldrich.com |

| Column | Typically a non-polar or medium-polarity column (e.g., 5% Phenyl-Methylpolysiloxane). uct.ac.za |

| Detector | Mass Spectrometry (MS) for identification and quantification. uct.ac.za |

| Rationale | Derivatization prevents thermal decomposition and improves chromatographic peak shape. jfda-online.com |

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. creative-proteomics.comnvkc.nl The separation occurs inside a narrow fused-silica capillary filled with a background electrolyte (BGE).

Capillary Zone Electrophoresis (CZE) is the simplest and most common mode of CE. creative-proteomics.comnvkc.nl In CZE, charged analytes migrate at different velocities depending on their charge-to-size ratio, allowing for their separation. creative-proteomics.com As a positively charged quaternary alkaloid, this compound is well-suited for CZE analysis. The technique offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.govresearchgate.net

The separation is influenced by the composition and pH of the BGE, the applied voltage, and the capillary temperature. Detection is typically performed by UV absorbance, as analytes pass a detector window in the capillary. scirp.org CZE has been successfully applied to the analysis of various alkaloids in complex samples like coffee and pharmaceutical preparations. scirp.orgmdpi.com

Interactive Table: Capillary Zone Electrophoresis (CZE) Parameters for Alkaloid Analysis

| Parameter | Condition 1 |

| Analytes | Active ingredients (including nitrogenous compounds) and preservatives |

| Capillary | Uncoated fused silica (B1680970) (59.5 cm total length, 50 µm I.D.) |

| Background Electrolyte (BGE) | 60 mM tetraborate (B1243019) buffer (pH 9.2) |

| Applied Voltage | 25 kV, increased to 30 kV during the run |

| Injection | Hydrodynamic (0.5 psi for 5 s) |

| Detection | UV at 214 nm |

| Reference | scirp.org |

Applications in 'Omics' Research (e.g., Metabolomics)

The advent of 'omics' technologies, particularly metabolomics, has provided a powerful lens through which to investigate the presence and biological significance of this compound in various complex systems. Metabolomics, which aims to comprehensively analyze the small molecules (metabolites) within a biological sample, has been instrumental in identifying and quantifying this compound in diverse matrices, from plant tissues to human biofluids. ptgenetika.commdpi.comnih.gov This has led to its emergence as a potential biomarker in different contexts, most notably in food science and human health research.

Untargeted and targeted metabolomics are the two primary strategies employed in these investigations. ptgenetika.commdpi.com Untargeted metabolomics, a hypothesis-generating approach, casts a wide net to detect as many metabolites as possible, which has been crucial in the initial discovery of this compound in various samples. ptgenetika.comsemanticscholar.org In contrast, targeted metabolomics focuses on the precise and sensitive quantification of specific, known metabolites like this compound, often to validate findings from untargeted studies or to assess its levels in large cohorts. mdpi.com

This compound in Plant Metabolomics

In the realm of plant science, metabolomics has been pivotal in characterizing the chemical composition of various species, including the identification of this compound.

Coffee Metabolomics: A significant body of research has focused on the metabolomic profiling of coffee, where this compound, alongside its isomer trigonelline (B31793), is a well-established constituent. semanticscholar.orgamazonaws.comnih.govmdpi.comfrontiersin.orgnih.gov These studies often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to differentiate coffee species (e.g., Coffea arabica and Coffea canephora) and their geographical origins. amazonaws.commdpi.com For instance, 13C NMR-based metabolomics has successfully distinguished between arabica and robusta green coffee beans, with this compound levels being one of the differentiating metabolites. amazonaws.com In these analyses, arabica varieties were found to contain significantly higher levels of trigonelline, a closely related compound, compared to robusta. amazonaws.com

Metabolomic studies on coffee leaves have also identified this compound as a key phytochemical. nih.govfrontiersin.org A high-throughput metabolomic platform using LC-MS was developed to identify and quantify 184 polyphenols and other phytochemicals, including this compound, in coffee leaves and related wild Rubiaceae species. nih.govfrontiersin.org

Legume Metabolomics: this compound has also been noted in the metabolome of legumes. mdpi.comnih.govfrontiersin.org Comprehensive metabolomic and lipidomic atlases of common legumes like beans, chickpeas, lentils, and lupins have been generated using Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS. nih.gov These extensive datasets provide a foundation for future research into the nutritional and anti-nutritional compounds in these important crops. Furthermore, metabolomic studies on legumes have explored their response to biotic stresses, identifying changes in various metabolite pathways that could inform breeding programs for more resilient cultivars. mdpi.comfrontiersin.orgfrontiersin.org

This compound in Human Metabolomics

In human metabolomics, this compound has garnered attention primarily as a biomarker of coffee consumption. semanticscholar.orgnih.gov Untargeted metabolomic profiling of urine and serum samples from human cohort studies has consistently identified this compound as a discriminant metabolite between high and low coffee consumers. semanticscholar.orgnih.gov

One study that profiled the urinary metabolome of a French cohort using high-resolution mass spectrometry found that this compound was one of the best discriminants for high coffee consumption. semanticscholar.org Similarly, an untargeted mass spectrometry-based analysis of serum samples from four European countries identified several coffee metabolites, including trigonelline (an isomer of this compound), as being strongly associated with habitual coffee intake. nih.gov The correlation of these biomarkers, however, was observed to vary between different populations, potentially due to differences in the type of coffee consumed. nih.gov

The table below summarizes key findings from metabolomics studies that have identified this compound.

| Research Area | Sample Type | Analytical Platform | Key Findings Related to this compound |

| Coffee Metabolomics | Green Coffee Beans | 13C NMR | This compound levels contribute to the differentiation between Coffea arabica and Coffea canephora. amazonaws.com |

| Coffee Metabolomics | Coffee Leaves | LC-Q-TOF MS | Identified as a prominent phytochemical alongside caffeine (B1668208) and theobromine. nih.govfrontiersin.org |

| Human Metabolomics | Urine | LC-MS | Identified as a potential biomarker for high coffee consumption. semanticscholar.org |

| Human Metabolomics | Serum | Untargeted MS | Its isomer, trigonelline, was strongly correlated with habitual coffee intake across four European countries. nih.gov |

| Legume Metabolomics | Various Tissues | GC-MS, LC-MS | Included in a comprehensive metabolome and lipidome atlas of major legume species. nih.gov |

These 'omics'-based investigations underscore the utility of modern analytical platforms in detecting and quantifying this compound in complex biological mixtures. The identification of this compound as a biomarker, particularly for coffee consumption, showcases the potential of metabolomics to provide objective measures of dietary intake, which can have significant implications for nutritional epidemiology and personalized health.

Future Directions and Emerging Research Avenues

Unexplored Biological Activities and Mechanistic Pathways

While current research has highlighted the neuroprotective and anti-inflammatory properties of isotrigonelline, a vast landscape of its biological activities remains to be charted. vulcanchem.com Future investigations are anticipated to focus on several key areas:

Antimicrobial and Anticancer Properties: Preliminary studies on pyridinium (B92312) compounds, the chemical class to which this compound belongs, have suggested potential antimicrobial and anticancer effects. solubilityofthings.com Systematic screening of this compound against various pathogens and cancer cell lines is a logical next step.

Cardiovascular Effects: Given its structural similarity to nicotinic acid, a compound known for its cholesterol-lowering effects, exploring the impact of this compound on lipid metabolism and cardiovascular health is a promising avenue. vulcanchem.com

Metabolic Regulation: As a methylated derivative of niacin (Vitamin B3), this compound may play a role in cellular metabolism beyond what is currently understood. vulcanchem.com Investigating its influence on metabolic pathways, such as glucose and energy homeostasis, could reveal new therapeutic targets.

Mechanistic Elucidation: A deeper understanding of the molecular mechanisms underlying its known effects is crucial. For instance, while its anti-inflammatory action is linked to the inhibition of the MAPK pathway and subsequent reduction in TNF-α and IL-6 production, the precise receptor interactions and downstream signaling cascades warrant further investigation. vulcanchem.com Similarly, the activation of the Nrf2 pathway explains its antioxidant effects, but the upstream sensors that trigger this response are yet to be fully identified. vulcanchem.com

Novel Synthetic Strategies and Analog Design

The development of efficient and scalable synthetic routes is paramount for the pharmaceutical and agricultural applications of this compound. vulcanchem.com

Enantioselective Synthesis: The development of enantioselective synthesis methods will be critical for producing pharmaceutical-grade this compound, ensuring the isolation of the most biologically active stereoisomer. vulcanchem.com

Green Chemistry Approaches: Future synthetic strategies will likely focus on more environmentally friendly methods, potentially moving away from the use of reagents like methyl iodide. vulcanchem.com This could involve exploring biocatalytic methods or employing greener methylating agents.

Analog Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of this compound analogs will be instrumental in establishing clear structure-activity relationships. mdpi.comnih.gov By systematically modifying the pyridinium ring and the carboxylate group, researchers can identify key structural features responsible for its biological activities. solubilityofthings.com This knowledge can then be used to design novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. The exploration of different synthetic methodologies, such as those used for creating complex polycyclic scaffolds or employing "click chemistry," could be adapted for generating these analogs. ugent.be

Advanced Analytical Approaches for Complex Biological Matrices

The ability to accurately detect and quantify this compound in complex biological samples like blood, urine, and tissues is essential for pharmacokinetic studies and for understanding its endogenous roles. mdpi.com

High-Sensitivity and High-Throughput Methods: While standard techniques like HPLC and GC are currently used, there is a need for the development of more advanced analytical methods. cdc.govcdc.gov Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and specificity, which are crucial for detecting the low concentrations of this compound and its metabolites that may be present in biological fluids. mdpi.comcdc.gov

Imaging Techniques: The use of molecular imaging techniques, such as matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS), could provide valuable insights into the spatial distribution of this compound within tissues. mdpi.com This would be particularly useful for understanding its accumulation in target organs and its local effects.

Metabolite Identification: Advanced analytical platforms will also be critical for identifying and characterizing the metabolites of this compound in vivo. Understanding how the body processes this compound is a key aspect of evaluating its safety and efficacy. cdc.gov

Interdisciplinary Research Integrating Omics Technologies

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic understanding of the biological impact of this compound. humanspecificresearch.orgimec-int.comazti.esresearchgate.net

Systems Biology Approach: By simultaneously analyzing changes in genes, RNA, proteins, and metabolites in response to this compound treatment, researchers can construct a comprehensive picture of its mechanism of action. researchgate.netfrontlinegenomics.com This systems-level approach can help to identify novel biological pathways and networks modulated by the compound.

Biomarker Discovery: Omics technologies can be instrumental in identifying biomarkers of exposure and effect. researchgate.net For example, transcriptomic or proteomic profiling could reveal specific genes or proteins whose expression levels change in response to this compound, serving as indicators of its biological activity.

Personalized Medicine: In the long term, understanding how an individual's genetic makeup influences their response to this compound could lead to personalized therapeutic strategies. researchgate.net Genomics and other omics data could help to predict who is most likely to benefit from treatment with this compound.

The future of this compound research lies in a multidisciplinary approach that combines chemistry, biology, and advanced analytical science. Such an integrated effort will be essential to fully unlock the therapeutic and agricultural potential of this intriguing natural compound.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating isotrigonelline from plant matrices in preliminary studies?

- Answer : Use solvent extraction (e.g., methanol/water mixtures) followed by chromatographic separation (HPLC or TLC) to isolate this compound. Validate purity via NMR (¹H/¹³C) and mass spectrometry (MS). Ensure reproducibility by documenting solvent ratios, column specifications, and retention times . For complex matrices, consider solid-phase extraction (SPE) to reduce interference from alkaloids like trigonelline .

Q. How can researchers confirm the structural identity of this compound in novel plant species?

- Answer : Combine spectroscopic techniques:

- NMR : Compare chemical shifts (e.g., δ ~3.8 ppm for methyl groups) with reference spectra.

- High-resolution MS : Confirm molecular ion [M+H]⁺ at m/z 138.0662 (C₇H₈N₂O).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry.

Cross-validate results with existing databases (e.g., PubChem, SciFinder) .

Advanced Research Questions

Q. What experimental designs address contradictory reports on this compound’s bioactivity (e.g., antioxidant vs. pro-oxidant effects)?

- Answer :

- Variable standardization : Control cell models (primary vs. immortalized lines), ROS detection methods (DCFH-DA vs. EPR), and this compound purity (HPLC ≥98%).

- Dose-response profiling : Test concentrations from 1 µM–1 mM to identify threshold effects.

- Mechanistic assays : Use inhibitors (e.g., catalase for H₂O₂ scavenging) to isolate pathways.

Statistical tools like ANOVA with post-hoc tests (Tukey’s) should validate reproducibility across replicates .

Q. How can researchers evaluate this compound’s stability under physiological conditions for pharmacokinetic studies?

- Answer : Simulate gastrointestinal (pH 1.2–7.4) and plasma (pH 7.4, 37°C) environments. Monitor degradation via:

- LC-MS/MS : Quantify parent compound and metabolites over 24h.

- Circular dichroism : Assess conformational changes in buffered solutions.

Include positive controls (e.g., caffeine) to benchmark stability .

Q. What strategies resolve discrepancies in this compound’s reported mechanisms of action (e.g., AMPK activation vs. NF-κB inhibition)?

- Answer :

- Omics integration : Pair transcriptomics (RNA-seq) with phosphoproteomics to map upstream/downstream targets.

- Knockout models : Use CRISPR-Cas9 AMPK-α1/α2-KO cells to isolate NF-κB effects.

- Temporal analysis : Compare acute (1–6h) vs. chronic (24–72h) exposure outcomes.

Cite conflicting studies to contextualize findings and propose unified models .

Methodological & Data Analysis Questions

Q. How should researchers design assays to study this compound’s interaction with other alkaloids (e.g., synergistic effects with trigonelline)?

- Answer :

- Combinatorial screening : Use checkerboard assays (e.g., 8x8 concentration matrices) to calculate synergy scores (FIC index ≤0.5).

- Isobolograms : Plot dose-response curves for individual vs. combined treatments.

- Molecular docking : Predict binding affinities to shared targets (e.g., PI3K/AKT) using AutoDock Vina.

Validate with isobolic analysis and statistical models (e.g., CompuSyn) .

Q. What statistical frameworks are suitable for analyzing non-linear dose-response relationships in this compound studies?

- Answer :

- Sigmoidal curve fitting : Apply four-parameter logistic models (4PL) using GraphPad Prism or R (drc package).

- Hill slope analysis : Compare coefficients across cell types to infer receptor cooperativity.

- Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values in small-sample studies.

Report adjusted R² and AIC values to justify model selection .

Ethical & Reproducibility Considerations

Q. How can researchers ensure this compound studies meet ethical standards for in vivo models?

- Answer :

- IACUC protocols : Adhere to ARRIVE 2.0 guidelines for animal welfare, including sample-size justification and humane endpoints.

- Transparency : Publish raw data (e.g., LC-MS chromatograms, NMR spectra) in supplementary materials.

- Negative controls : Include vehicle-only groups to distinguish compound-specific effects from artifacts.

Reference institutional ethics approvals in the Methods section .

Data Presentation & Publication Guidelines

Q. What are the minimum data requirements for publishing this compound-related findings in high-impact journals?

- Answer :

- Structural validation : Full spectroscopic data (NMR, MS) for novel derivatives.

- Dose-response curves : EC₅₀/IC₅₀ values with 95% CIs.

- In vivo studies : Plasma concentration-time profiles and tissue distribution maps.

Follow journal-specific guidelines (e.g., Journal of Natural Products) for spectral formatting and SI units .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.